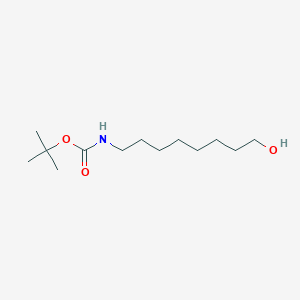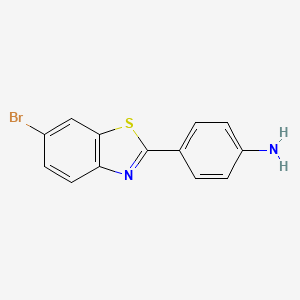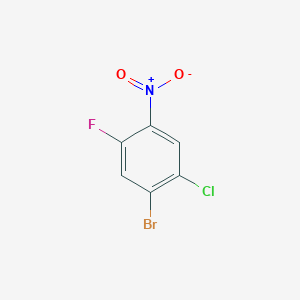
1-Bromo-2-chloro-5-fluoro-4-nitrobenzene
Übersicht
Beschreibung
The compound 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene is a halogenated nitrobenzene derivative, which is a class of compounds that have been extensively studied due to their various applications in medicinal chemistry, organic synthesis, and material science. The presence of multiple substituents such as bromo, chloro, fluoro, and nitro groups on the benzene ring can significantly alter the chemical and physical properties of the compound, making it a versatile intermediate for various chemical reactions and syntheses.
Synthesis Analysis
The synthesis of halogenated nitrobenzene derivatives often involves electrophilic aromatic substitution reactions, where halogens and nitro groups are introduced into the benzene ring. For instance, the synthesis of 1-bromo-2,4-dinitrobenzene, a related compound, was achieved from bromobenzene by nitration in water, yielding a high purity product . Although the specific synthesis of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene is not detailed in the provided papers, similar methodologies could be applied, adjusting the conditions to introduce the appropriate halogen and nitro substituents at the desired positions on the benzene ring.
Molecular Structure Analysis
The molecular structure of halogenated nitrobenzenes is characterized by the electron-withdrawing effects of the nitro group and the halogens, which can influence the reactivity of the compound. For example, the FT-IR and FT-Raman spectroscopic investigation of 1-bromo-3-fluorobenzene provided insights into the influence of bromine and fluorine atoms on the geometry and normal modes of vibrations of the benzene ring . These spectroscopic techniques, along with DFT calculations, are valuable tools for analyzing the molecular structure and predicting the properties of such compounds.
Chemical Reactions Analysis
Halogenated nitrobenzenes undergo various chemical reactions, including electrophilic substitutions, reductions, and coupling reactions. The electrochemical reductions of 1-(2-chloroethyl)-2-nitrobenzene and 1-(2-bromoethyl)-2-nitrobenzene at carbon cathodes have been studied, leading to products like 1-nitro-2-vinylbenzene and 1H-indole . The reactivity of the 1-bromo-4-nitrobenzene radical anion in an ionic liquid has also been demonstrated, showing a different reaction pathway compared to conventional solvents . These studies highlight the diverse reactivity of halogenated nitrobenzenes under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene can be inferred from studies on similar compounds. The presence of halogens and a nitro group can affect the compound's boiling point, melting point, solubility, and stability. The electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, have been studied using time-dependent DFT (TD-DFT) for 1-bromo-3-fluorobenzene, which can provide a basis for understanding the electronic structure of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene . Additionally, the metabolism of halogenated nitrobenzenes in biological systems, such as the rabbit, has been investigated, revealing processes like hydroxyldehalogenation .
Wissenschaftliche Forschungsanwendungen
Vibrational Spectroscopy Studies
1-Bromo-2-chloro-5-fluoro-4-nitrobenzene has been studied in vibrational spectroscopy. A zero-order normal coordinate analysis for similar trisubstituted benzenes provided insights into both in-plane and out-of-plane vibrations, allowing for unambiguous vibrational assignments of the fundamentals of these molecules. This kind of analysis is crucial in understanding the molecular structure and behavior of such compounds (Reddy & Rao, 1994).
Anisotropic Displacement Parameters
Research on isomorphous compounds like 1-(halomethyl)-3-nitrobenzene, which includes variations of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene, focused on the calculation of anisotropic displacement parameters. These parameters are vital for understanding the dynamic behavior of molecules in different states, such as solid-state structures, and can be challenging to determine experimentally (Mroz et al., 2020).
Metabolism Studies
Although not directly on 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene, related studies on the metabolism of halogenonitrobenzenes in rabbits provide insights into how similar compounds may be metabolized. Such studies are crucial in toxicology and pharmacology to understand how these compounds are processed in biological systems (Bray et al., 1958).
Mechanistic Insights in SNAr Reactions
Research into the mechanisms of SNAr (nucleophilic aromatic substitution) reactions involving compounds like 1-bromo-2-chloro-5-fluoro-4-nitrobenzene helps in understanding the complex interplay of steric and electronic factors in chemical reactions. This information is pivotal in synthetic chemistry for designing more efficient synthetic routes and understanding reaction dynamics (Onyido & Hirst, 1991).
Electrochemical Studies
Electrochemical studies on similar halobenzenes, including bromo- and chloro-nitrobenzenes, provide insights into the electrochemical properties and behaviors of such compounds. These studies are essential in fields like material science and electrochemistry, especially for applications in battery technology and electronic devices (Horio et al., 1996).
Synthesis and Crystallography
The synthesis and structural analysis of related compounds, such as 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, contribute to the broader understanding of the chemical properties and potential applications of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene. Such research is fundamental in developing new materials and understanding their potential applications (Sweeney et al., 2018).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It may also cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed, in contact with skin, or if inhaled .
Eigenschaften
IUPAC Name |
1-bromo-2-chloro-5-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPJMSNYGIUYII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439319 | |
| Record name | 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-chloro-5-fluoro-4-nitrobenzene | |
CAS RN |
1027833-17-5 | |
| Record name | 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2-chloro-5-fluoro-4-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

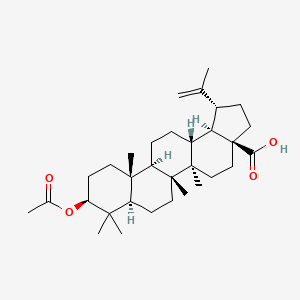
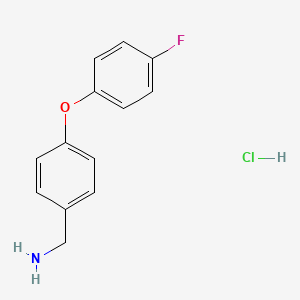
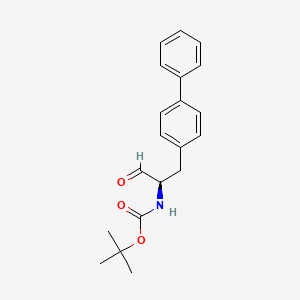
![2-[2-(2-Aminoethylamino)ethoxy]ethanol](/img/structure/B1279304.png)
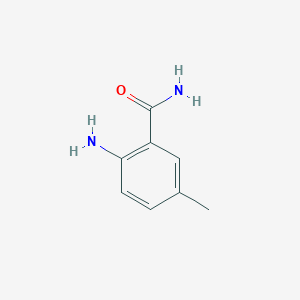
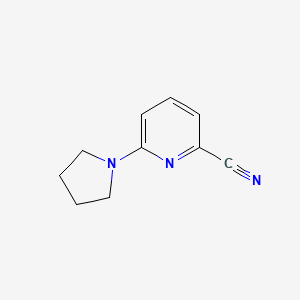
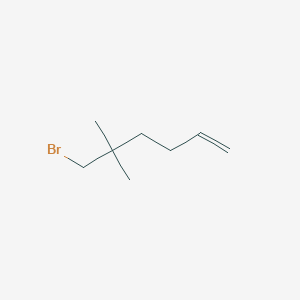
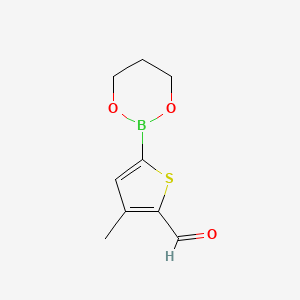
![8-Bromo-6-methylimidazo[1,2-A]pyrazine](/img/structure/B1279313.png)
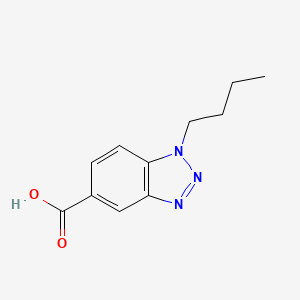
![Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate](/img/structure/B1279316.png)
![5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1279317.png)
